molecular formula C25H27ClN2O3S B2862483 1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine CAS No. 943191-40-0

1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine

Cat. No. B2862483
CAS RN: 943191-40-0
M. Wt: 471.01
InChI Key: BWDKQXWSXNYGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine, also known as TRO19622, is a piperazine derivative that has attracted attention in the scientific community due to its potential therapeutic applications. TRO19622 has been studied for its ability to modulate the activity of the serotonin 5-HT6 receptor, which is involved in the regulation of mood, cognition, and appetite.

Scientific Research Applications

Antimicrobial Activities

Novel derivatives, such as 1,2,4-triazole and benzothiazole compounds, have been synthesized and evaluated for their antimicrobial activities. These compounds, including those with piperazine scaffolds, have shown good to moderate activities against test microorganisms, suggesting their potential as leads for developing new antimicrobial agents (Bektaş et al., 2007), (Patel & Agravat, 2007).

Pharmaceutical Intermediate Synthesis

1-(2,3-Dichlorophenyl)piperazine and related compounds have been synthesized from various starting materials, highlighting the importance of piperazine derivatives as intermediates in pharmaceutical synthesis. These synthetic routes offer insights into the production of compounds with potential therapeutic applications, emphasizing the versatility of piperazine-based structures in drug development (Quan, 2006), (Li Ning-wei, 2006).

Potential in Treating Chronic Diseases

Compounds derived from piperazine, including those with sulfonamide and benzothiazole groups, have been investigated for their inhibitory potential against enzymes relevant to chronic diseases like type 2 diabetes and Alzheimer's disease. These studies suggest that such derivatives can be promising candidates for drug discovery and development aimed at managing these conditions (Abbasi et al., 2018).

Role in Drug Discovery

Piperazine derivatives, including those with specific modifications, have been explored for their binding affinity and selectivity towards various receptors, such as dopamine and serotonin receptors. These findings underscore the potential of piperazine compounds in the discovery of new drugs targeting the central nervous system and other disorders (Perrone et al., 2000), (Karolak‐Wojciechowska et al., 2003).

properties

IUPAC Name

1-benzhydryl-4-(5-chloro-2-ethoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O3S/c1-2-31-23-14-13-22(26)19-24(23)32(29,30)28-17-15-27(16-18-28)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,25H,2,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDKQXWSXNYGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine

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